Lipophilicity (XLogP3) Head-to-Head: N4-Phenyl vs. N4-Allyl Substitution Drives a ~0.9 Log Unit Increase in Computed Partition Coefficient
The target compound (CAS 70059-80-2, N4-phenyl) has a computed XLogP3 of 5.1, compared to XLogP3 of approximately 4.2 for the closest N4-allyl analog (CAS 847503-25-7, C₂₀H₁₆N₄S, MW 344.43), representing a 0.9 log unit increase in predicted lipophilicity [1][2]. This difference exceeds the commonly accepted threshold of 0.5 log units for meaningful pharmacokinetic divergence. Both compounds share identical triazole-thiol and 2-phenylquinoline-4-yl cores, making the N4 substituent the sole determinant of the lipophilicity gap. The target compound's XLogP3 of 5.1 approaches the upper boundary of the Lipinski Rule of 5 (logP ≤5), whereas the allyl analog sits comfortably within it at 4.2, suggesting that the target compound may exhibit enhanced membrane partitioning but potentially reduced aqueous solubility relative to its N4-alkyl counterparts [1][3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 5.1 (PubChem, computed by XLogP3 3.0) |
| Comparator Or Baseline | 4-Allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol (CAS 847503-25-7): XLogP3 ≈ 4.2 (Kuujia.com listing) |
| Quantified Difference | ΔXLogP3 ≈ +0.9 log units (target more lipophilic) |
| Conditions | Computed values from PubChem (XLogP3 3.0 algorithm) and vendor database listings; experimental logP/logD values not available for either compound |
Why This Matters
A 0.9 log unit shift in XLogP3 directly impacts predicted membrane permeability, blood-brain barrier penetration potential, and plasma protein binding, making the target compound a distinct chemical tool for applications requiring higher lipophilicity within the quinoline-triazole chemotype.
- [1] PubChem Compound Summary CID 2423908, XLogP3-AA = 5.1, National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2423908 (Accessed May 2026). View Source
- [2] Kuujia.com, CAS 847503-25-7 Compound Data (XLogP3=4.2, tPSA=72.6 Ų). Available at: https://www.kuujia.com (Accessed May 2026). View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 1997;23(1-3):3-25. (Lipinski Rule of 5: logP ≤5, MW ≤500, HBD ≤5, HBA ≤10). View Source
